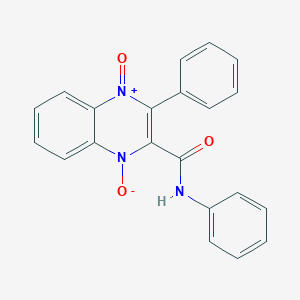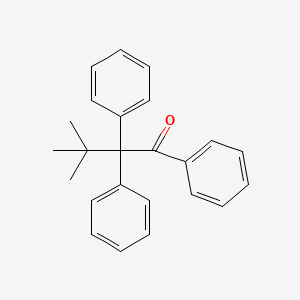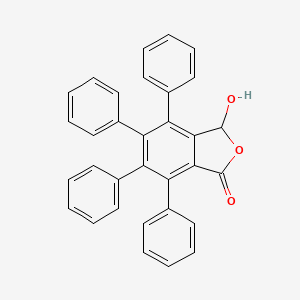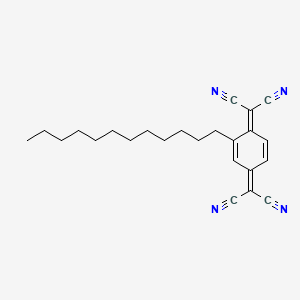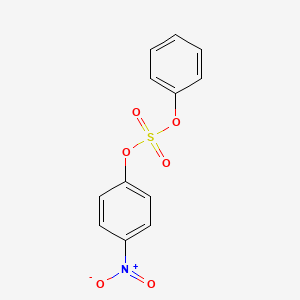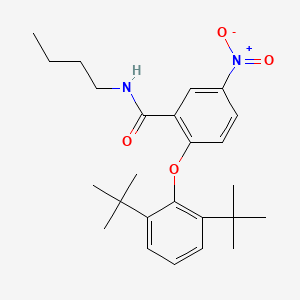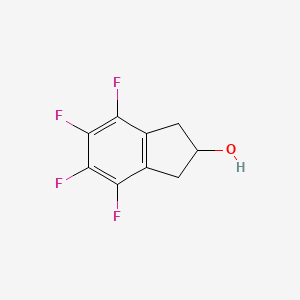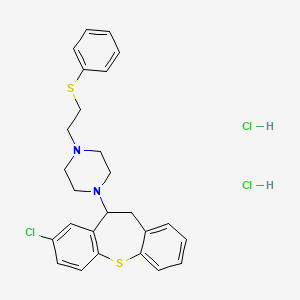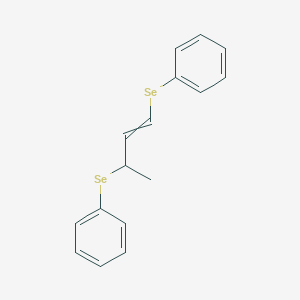
3-Phenylselanylbut-1-enylselanylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenylselanylbut-1-enylselanylbenzene is an organoselenium compound characterized by the presence of selenium atoms bonded to phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylselanylbut-1-enylselanylbenzene typically involves the reaction of phenylselenyl halides with butenylselenyl derivatives under controlled conditions. One common method involves the use of diorganyl diselenides and electron-rich arenes as starting materials, promoted by visible blue light without the need for transition metal complexes or organic photocatalysts . The reaction is carried out in ethanol as a solvent under mild conditions, resulting in good to excellent yields of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
3-Phenylselanylbut-1-enylselanylbenzene undergoes various chemical reactions, including:
Oxidation: The selenium atoms in the compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert selenoxides back to selenides.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or chloromethane (CH₃Cl) in the presence of catalysts like aluminum chloride (AlCl₃).
Major Products
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
3-Phenylselanylbut-1-enylselanylbenzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of C-Se bonds.
Biology: Investigated for its potential biological activities, including antitumor and antioxidant properties.
Medicine: Explored for its potential use in developing new therapeutic agents due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3-Phenylselanylbut-1-enylselanylbenzene involves its interaction with molecular targets through the selenium atoms. Selenium can form strong bonds with various biomolecules, influencing biological pathways. The compound’s effects are mediated through the modulation of redox states and the formation of reactive oxygen species (ROS), which can lead to cellular responses such as apoptosis or antioxidant defense .
Comparación Con Compuestos Similares
Similar Compounds
Diphenyl diselenide: Another organoselenium compound with similar chemical properties.
Phenylselenyl chloride: Used in similar synthetic applications.
Selenophenes: Selenium-containing heterocycles with distinct properties.
Uniqueness
Its ability to undergo multiple types of chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
104516-22-5 |
|---|---|
Fórmula molecular |
C16H16Se2 |
Peso molecular |
366.2 g/mol |
Nombre IUPAC |
3-phenylselanylbut-1-enylselanylbenzene |
InChI |
InChI=1S/C16H16Se2/c1-14(18-16-10-6-3-7-11-16)12-13-17-15-8-4-2-5-9-15/h2-14H,1H3 |
Clave InChI |
BHOKJOWYLPOBDZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C=C[Se]C1=CC=CC=C1)[Se]C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Borabicyclo[3.3.1]nonane-9-undecanoic acid, methyl ester](/img/structure/B14340592.png)
![5-Ethyl-2-[4-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B14340607.png)
![3-{[2-(Dimethylamino)-2-iminoethyl]sulfanyl}-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14340610.png)
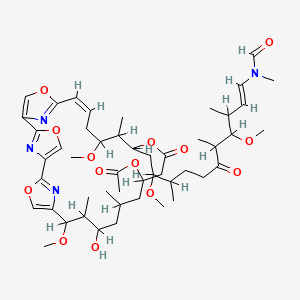
![[(1-Ethoxyethenyl)oxy]benzene](/img/structure/B14340618.png)
